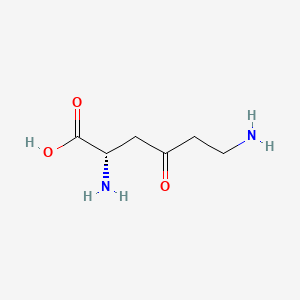
(2S)-2,6-diamino-4-oxohexanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2,6-diamino-4-oxohexanoic acid is a derivative of the essential amino acid L-lysine. It is a compound of significant interest in various scientific fields due to its unique chemical structure and properties. L-lysine itself is crucial for human and animal growth, playing a vital role in protein synthesis, calcium absorption, and collagen formation .
准备方法
Synthetic Routes and Reaction Conditions: (2S)-2,6-diamino-4-oxohexanoic acid can be synthesized through various chemical and biotechnological methods. One common approach involves the microbial fermentation of substrates like sugarcane molasses using strains of Corynebacterium glutamicum . The fermentation process is optimized to maximize yield and productivity, often involving batch or fed-batch operations .
Industrial Production Methods: Industrial production of L-lysine and its derivatives, including this compound, primarily relies on microbial fermentation. This method is preferred due to its efficiency and environmental friendliness compared to chemical synthesis . Key parameters such as substrate concentration, pH, temperature, and aeration are carefully controlled to achieve high yields .
化学反应分析
Types of Reactions: (2S)-2,6-diamino-4-oxohexanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the oxidation of L-lysine by oxone in an acetic acid/sodium acetate buffered medium results in the formation of 6-amino-2-oxo hexanoic acid .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxone, acetic acid, and sodium acetate . The conditions typically involve controlled pH and temperature to ensure the desired reaction pathway and product formation .
Major Products Formed: The major products formed from the reactions of this compound include various derivatives such as 6-amino-2-oxo hexanoic acid and L-pipecolic acid . These products have significant applications in pharmaceuticals and other industries.
科学研究应用
(2S)-2,6-diamino-4-oxohexanoic acid has a wide range of applications in scientific research. In chemistry, it is used as a precursor for synthesizing various compounds. In biology, it plays a role in studying protein interactions and metabolic pathways. In medicine, derivatives of L-lysine are explored for their potential therapeutic effects, including antimicrobial and anticancer properties .
作用机制
The mechanism of action of (2S)-2,6-diamino-4-oxohexanoic acid involves its interaction with specific molecular targets and pathways. For example, it can undergo oxidative deamination catalyzed by enzymes like lysine cyclodeaminase, leading to the formation of L-pipecolic acid . This process is crucial for the biosynthesis of various secondary metabolites with biological activities .
相似化合物的比较
(2S)-2,6-diamino-4-oxohexanoic acid can be compared with other similar compounds such as L-pipecolic acid, α-aminoadipic acid, and saccharopine . These compounds share similar biosynthetic pathways but differ in their specific chemical structures and biological functions. This compound is unique due to its specific oxidation state and the types of reactions it undergoes .
List of Similar Compounds:- L-pipecolic acid
- α-aminoadipic acid
- Saccharopine
- 4-oxo-pipecolic acid
- 2,3-dehydropipecolic acid
- N-hydroxypipecolic acid
- 3-hydroxypicolinic acid
属性
分子式 |
C6H12N2O3 |
|---|---|
分子量 |
160.17 g/mol |
IUPAC 名称 |
(2S)-2,6-diamino-4-oxohexanoic acid |
InChI |
InChI=1S/C6H12N2O3/c7-2-1-4(9)3-5(8)6(10)11/h5H,1-3,7-8H2,(H,10,11)/t5-/m0/s1 |
InChI 键 |
OIMQYJJMDNKKOD-YFKPBYRVSA-N |
手性 SMILES |
C(CN)C(=O)C[C@@H](C(=O)O)N |
规范 SMILES |
C(CN)C(=O)CC(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


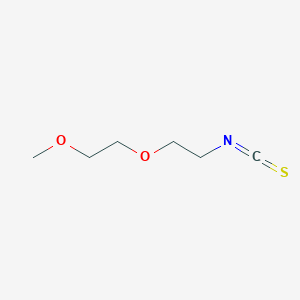

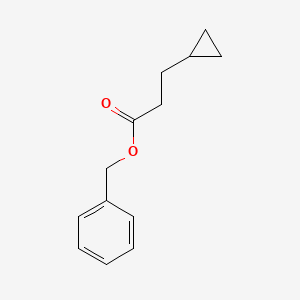
![4-({4-[(Undec-10-en-1-yl)oxy]benzoyl}oxy)benzoic acid](/img/structure/B8661865.png)
![1-Phenyl-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B8661866.png)
![8-(4-Methoxyphenyl)-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B8661870.png)
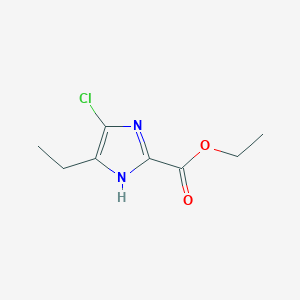
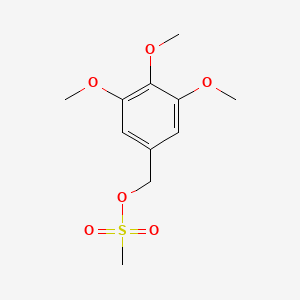
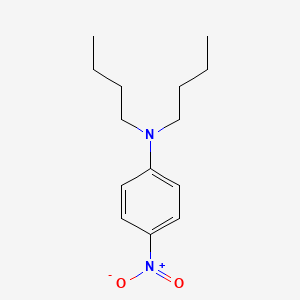
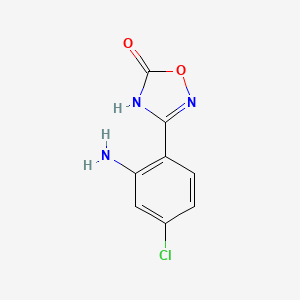
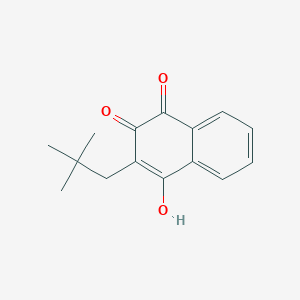
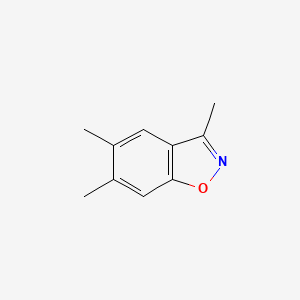
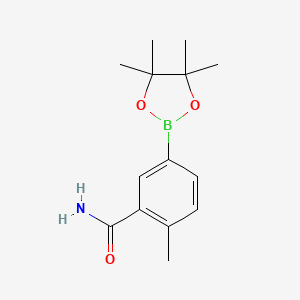
![[1,2,4]Triazolo[1,5-a]quinolin-2-amine](/img/structure/B8661926.png)
